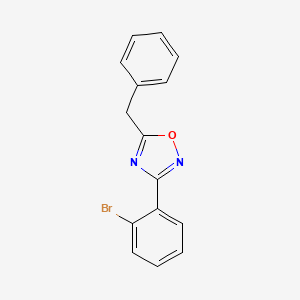

5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

5-benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-13-9-5-4-8-12(13)15-17-14(19-18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXBFTYWZLFFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674499 | |

| Record name | 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-86-3 | |

| Record name | 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route

The primary synthetic approach to 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole involves the cyclization of appropriate hydrazide and carboxylic acid derivatives or their equivalents. Typically, the process includes:

- Step 1: Formation of benzohydrazide or amidoxime derivatives from 2-bromobenzoic acid or related bromophenyl precursors.

- Step 2: Reaction of these hydrazides or amidoximes with benzyl halides (e.g., benzyl bromide) under basic conditions to facilitate cyclization and ring closure forming the 1,2,4-oxadiazole core.

This process is often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like potassium carbonate (K2CO3) to promote the reaction.

One-Pot Tandem Synthesis via In Situ Oxidation–Cyclocondensation

A notable efficient method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, applicable to this compound, is the one-pot tandem approach involving:

- Oxidation of benzyl bromides to benzaldehydes using a modified Kornblum oxidation, where benzyl bromide is treated with DMSO and K2CO3 at 110 °C.

- In situ condensation of the formed aldehyde with amidoximes at the same temperature, leading to cyclodehydration and formation of the oxadiazole ring.

This method avoids isolation of intermediates, reduces reaction time (6–8 hours total), and yields the target compounds in good to excellent yields (73–82%). The reaction mechanism involves the formation of an alkoxy sulfonium ion intermediate, elimination to aldehyde, amide formation, and subsequent cyclization to the oxadiazole ring.

Reaction Conditions and Catalysts

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMSO or DMF | Polar aprotic solvents preferred |

| Base | Potassium carbonate (K2CO3) | Facilitates deprotonation and cyclization |

| Temperature | 80–110 °C | Elevated temperature accelerates reaction |

| Reaction Time | 4–8 hours | Depending on method and scale |

| Additional Reagents | Amidoximes or hydrazides, benzyl halides | Precursors for ring formation |

| Purification | Column chromatography (diethyl ether/ethyl acetate) | Ensures purity of final product |

Yield and Purity

- The one-pot tandem synthesis method consistently delivers yields in the range of 73% to 82% for various 3,5-disubstituted 1,2,4-oxadiazoles, including derivatives structurally similar to this compound.

- The products obtained show high purity as confirmed by melting point determination and nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C NMR).

Reaction Mechanism Insights

- The Kornblum oxidation step is crucial, converting benzyl bromide to benzaldehyde via an alkoxy sulfonium intermediate.

- Subsequent condensation with amidoximes forms an amide intermediate, which cyclizes to the oxadiazole ring through dehydration.

- This tandem sequence is efficient and avoids the isolation of unstable intermediates, improving overall synthetic practicality.

Comparative Advantages

| Method | Advantages | Limitations |

|---|---|---|

| Classical two-step synthesis | Well-established, flexible for various substituents | Requires isolation of intermediates, longer time |

| One-pot tandem synthesis | Shorter reaction time, higher yield, milder conditions, no intermediate isolation | Requires precise temperature control and base concentration |

| Industrial scale synthesis | Scalable, optimized for cost and purity | Needs process optimization for environmental impact |

| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of hydrazides and carboxylic acids | Hydrazide derivatives, benzyl halides | DMF or DMSO, K2CO3, 80–110 °C | 70–80 | Conventional method, requires isolation |

| One-pot tandem oxidation–cyclocondensation | Benzyl bromide, amidoximes, DMSO, K2CO3 | 110 °C, 6–8 h | 73–82 | Efficient, no intermediate isolation |

| Industrial optimized synthesis | Similar to above, scaled-up | Controlled temperature and flow | Variable | Focus on yield, purity, and cost |

The preparation of this compound is effectively achieved through cyclization methods involving hydrazides or amidoximes and benzyl halides under basic and heated conditions. The one-pot tandem synthesis method, involving in situ oxidation of benzyl bromides followed by cyclocondensation with amidoximes, represents a modern, efficient, and high-yielding approach. This method offers advantages in simplicity, reaction time, and product purity, making it a preferred choice in both laboratory and potential industrial settings. The detailed mechanistic understanding and optimized reaction parameters support its application in research and development of oxadiazole-based compounds.

化学反应分析

Types of Reactions

5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its biological activities.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole (CAS: 864836-24-8)

- Key Differences : The bromine atom is at the para position on the phenyl ring instead of ortho.

- Electronic effects may differ due to altered resonance and inductive effects, influencing binding affinity in biological targets .

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS: 160377-57-1)

- Key Differences : A methyl group replaces the benzyl substituent at position 5, and the bromine is at the meta position.

- Impact: Reduced steric bulk compared to the benzyl group may decrease thermal stability but improve solubility .

Antifungal and Nematicidal Activity

- Target Compound : The benzyl group may enhance lipophilicity, promoting interaction with fungal membranes or nematode targets. Similar 1,2,4-oxadiazole derivatives with amide fragments exhibit IC50 values in the micromolar range against Fusarium species .

- Comparison :

Antitumor Activity

- Target Compound : Diarylated 1,2,4-oxadiazoles, such as 3,5-diaryl derivatives, demonstrate tumor weight reduction in murine models. The ortho-bromophenyl group may influence DNA intercalation or kinase inhibition .

Cholinesterase Inhibition

Physical and Chemical Properties

Thermal Stability

- Target Compound : Ortho-substitution may reduce thermal stability compared to para-substituted analogs due to steric strain, though the benzyl group’s electron-donating effects could counteract this .

- Comparison :

Crystallography and Solubility

生物活性

5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class of compounds, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The synthesis typically involves the reaction of benzyl and bromophenyl derivatives with appropriate reagents under controlled conditions. Recent studies have optimized synthetic routes to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer properties. The following sections detail its specific activities:

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 20.00 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.50 | Cell cycle arrest in G1 phase |

These results indicate that the compound exhibits significant cytotoxicity at micromolar concentrations, comparable to established chemotherapeutic agents like doxorubicin.

The mechanism underlying the anticancer activity of this compound involves several pathways:

- Apoptosis Induction : Flow cytometry assays have shown that treatment with this compound leads to increased apoptotic cell death in MCF-7 cells.

- Cell Cycle Arrest : The compound has been found to induce G1 phase arrest in A549 cells, preventing further cell division.

- Inhibition of Key Enzymes : It selectively inhibits enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial for cancer cell survival and proliferation.

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : In a study assessing the effects on breast cancer cells, it was observed that doses as low as 15 µM resulted in significant reductions in cell viability and induced apoptosis through caspase activation.

- Combination Therapy : When used in combination with conventional chemotherapeutic agents like tamoxifen, this compound enhanced the overall cytotoxic effect against resistant cancer cell lines.

Future Directions

Research is ongoing to explore the full potential of this compound as an anticancer agent. Future studies should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and toxicology in animal models.

- Structure-Activity Relationship (SAR) : Further modifications could enhance potency and selectivity against cancer cells.

- Clinical Trials : Initiating clinical trials to assess efficacy in human subjects.

常见问题

Q. What are the common synthetic routes for 5-benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of precursor amidoximes or nitriles. A validated method includes refluxing precursors (e.g., 3-phenyl-5-chloromethyl-1,2,4-oxadiazole) with benzotriazole derivatives in acetonitrile using potassium carbonate as a base . Key factors affecting yield include:

- Temperature : Prolonged reflux (~10 hours) ensures complete conversion.

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.

- Catalyst : Absence of palladium catalysts (unlike in other oxadiazole syntheses) minimizes side reactions .

Optimization Tip : Monitor reaction progress via TLC (ethyl acetate/hexane, 2:3) and purify via recrystallization (ethanol/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., benzyl protons at δ ~4.5–5.0 ppm, bromophenyl aromatic signals) .

- IR : Stretching vibrations for C=N (1630–1680 cm) and C-O (1200–1250 cm) validate the oxadiazole ring .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 80.2° between benzotriazole and oxadiazole moieties in analogs) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can conflicting solubility data for this compound derivatives be resolved?

Discrepancies often arise from crystallinity vs. amorphous forms. To address this:

Crystallize the compound from ethanol or ethyl acetate to standardize purity .

Use Hansen solubility parameters (HSPs) to predict solubility in solvents like DMSO or THF, which are effective for polar heterocycles .

Compare DSC/TGA data to correlate thermal stability with solubility trends .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?

- Structural modifications : Introduce electron-withdrawing groups (e.g., chloro, nitro) at the 2-bromophenyl position to enhance membrane permeability .

- In silico modeling : Dock the compound into bacterial enzyme targets (e.g., DNA gyrase) using software like AutoDock Vina to prioritize synthetic targets .

- Assay design : Use microbroth dilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting synergies with β-lactam antibiotics .

Q. How can low yields in Sonogashira coupling reactions involving this oxadiazole be mitigated?

Low yields often stem from steric hindrance at the 2-bromophenyl group. Solutions include:

- Catalyst optimization : Use Pd(PPh) (5 mol%) with CuI (10 mol%) in THF/EtN (1:1) at 55°C .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining ~75% yield .

- Protecting groups : Temporarily block reactive sites (e.g., benzyl) with Boc groups to prevent side reactions .

Q. What analytical methods resolve discrepancies in SAR studies for anticancer activity?

Contradictions in structure-activity relationships (SAR) may arise from assay variability. To standardize:

Use consistent cell lines (e.g., MCF-7 for breast cancer) and measure IC via MTT assays .

Compare logP values : Lipophilicity (calculated via ChemDraw) correlates with cytotoxicity in analogs like 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole .

Validate apoptosis mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Q. How do computational studies inform the design of derivatives with improved CNS penetration?

- Blood-brain barrier (BBB) prediction : Use SwissADME to calculate topological polar surface area (TPSA < 60 Å) and P-glycoprotein substrate likelihood .

- Molecular dynamics (MD) simulations : Analyze interactions with lipid bilayers to prioritize hydrophobic derivatives (e.g., cyclohexyl-substituted analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。